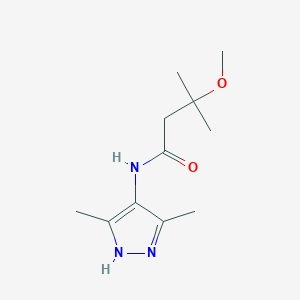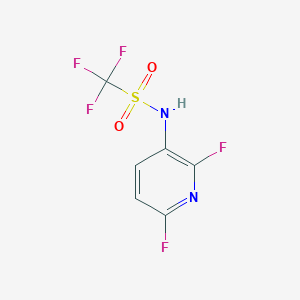![molecular formula C8H10ClNO5S2 B6628290 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6628290.png)
3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in regulating immune function. CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokine receptors, such as the interleukin-2 receptor. By inhibiting JAK3, 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21.
Biochemical and physiological effects:
3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid has been shown to effectively reduce inflammation and prevent disease progression in animal models of autoimmune diseases. In clinical trials, 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis. 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid has also been shown to have a favorable safety profile, with a low incidence of adverse events.
実験室実験の利点と制限
One advantage of using 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid in lab experiments is its selectivity for JAK3, which allows for the specific targeting of cytokine signaling pathways involved in autoimmune diseases. However, one limitation of using 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid is that it may not be effective in all patients or disease types, as the underlying mechanisms of autoimmune diseases can vary widely.
将来の方向性
There are several potential future directions for the use of 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid in the treatment of autoimmune diseases. One area of research is the development of combination therapies that target multiple cytokine signaling pathways, as this may lead to better clinical outcomes than targeting a single pathway. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid, which would allow for more personalized treatment approaches. Finally, there is ongoing research into the long-term safety and efficacy of 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid in patients with autoimmune diseases, as well as its potential use in other disease areas.
合成法
The synthesis of 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid involves several steps, starting with the reaction of 5-chloro-4-methylthiophene-2-sulfonyl chloride with (S)-2-hydroxypropanoic acid in the presence of a base. The resulting intermediate is then treated with sodium azide and a reducing agent to yield the final product, 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid.
科学的研究の応用
3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid has been studied extensively in preclinical and clinical trials for its potential use in treating various autoimmune diseases. In animal models, 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid has been shown to effectively reduce inflammation and prevent disease progression in rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, 3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
3-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO5S2/c1-4-2-6(16-7(4)9)17(14,15)10-3-5(11)8(12)13/h2,5,10-11H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPGIPTYDXLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC(C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-3-aminopiperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6628209.png)
![5-[(5-Fluoro-2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6628214.png)

![2-chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6628227.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid](/img/structure/B6628235.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B6628236.png)


![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)